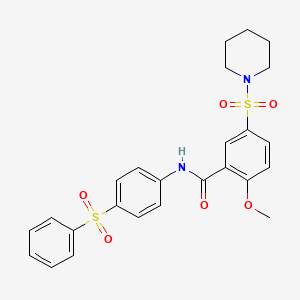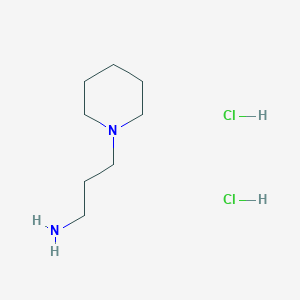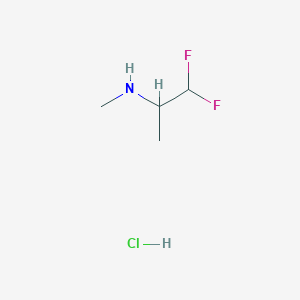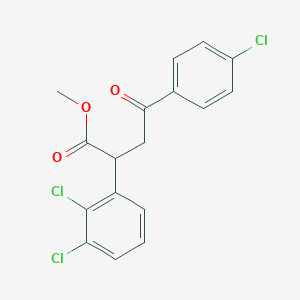
Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate, also known as MCPD, is a synthetic compound used in a variety of laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, and is used in a variety of medical and scientific research applications.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
A study by Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical properties of compounds related to Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate. Their research highlighted the stability of the molecule due to hyper-conjugative interactions and charge delocalization. Furthermore, the study indicated the compound's potential as a nonlinear optical material and its implications in biological activities, specifically inhibiting Placenta growth factor (PIGF-1) (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Synthesis and Structural Analysis
Another study by Rahul Raju et al. (2015) synthesized a related compound and analyzed its structure through various spectroscopic methods. The research emphasized the molecule's vibrational wavenumbers, hyper-conjugative interaction, and charge transfer within the molecule, demonstrating its potential for various applications in material science (Rahul Raju et al., 2015).
Chiral Intermediate Synthesis
Research by Zhang Xingxian (2012) focused on synthesizing Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of a pharmaceutical compound, using a method starting from L-aspartic acid. This showcases the role of such molecules in the synthesis of more complex pharmaceutical compounds (Zhang Xingxian, 2012).
Photochemical Properties
Julia Bąkowicz and I. Turowska-Tyrk (2010) explored the molecular conformation and photochemical properties of compounds including 4-(4-Chlorophenyl)-2-methyl-4-oxobutanoic acid. Their research offers insights into the compound's photochemical inertia due to its molecular conformation (Julia Bąkowicz & Turowska-Tyrk, 2010).
Biological Activity Investigations
A study by J. Akbari et al. (2008) synthesized derivatives of a compound structurally related to Methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate and evaluated their antimicrobial activities. This research highlights the potential pharmacological importance of these compounds (J. Akbari et al., 2008).
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3O3/c1-23-17(22)13(12-3-2-4-14(19)16(12)20)9-15(21)10-5-7-11(18)8-6-10/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEOCJRFYMIHHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)

![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)


![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)
![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
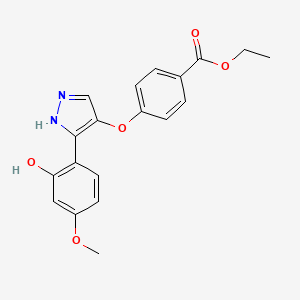
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
